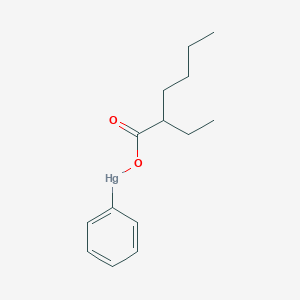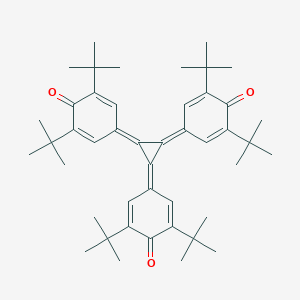
4-Cloro-3-nitroanisol
Descripción general
Descripción
4-Chloro-3-nitroanisole, also known as 1-Chloro-4-methoxy-2-nitrobenzene, is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of anisole, where the methoxy group is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
4-Chloro-3-nitroanisole is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and dyes.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
Target of Action
4-Chloro-3-nitroanisole is primarily used in the synthesis of a group of derivatives of 7-methanesulfonylamino-6-phenoxychromone These derivatives are the primary targets of the compound
Mode of Action
It is known to be involved in the synthesis of 7-methanesulfonylamino-6-phenoxychromone derivatives . The interaction between the compound and its targets results in the formation of these derivatives.
Biochemical Pathways
It is involved in the synthesis of 7-methanesulfonylamino-6-phenoxychromone derivatives , which may have downstream effects on various biochemical pathways.
Result of Action
Its role in the synthesis of 7-methanesulfonylamino-6-phenoxychromone derivatives suggests that it may have significant effects at the molecular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-nitroanisole can be synthesized through a multi-step process starting from p-aminoanisole. The general steps include:
Amino Acetylation Protection: The amino group of p-aminoanisole is protected by acetylation.
Nitration: The protected compound undergoes nitration to introduce the nitro group at the 3-position.
Amino Deprotection: The acetyl group is removed to regenerate the amino group.
Chloro-Substitution: Finally, the amino group is substituted with a chlorine atom to yield 4-Chloro-3-nitroanisole
Industrial Production Methods
The industrial production of 4-Chloro-3-nitroanisole follows similar steps but is optimized for large-scale synthesis. The process involves the use of polar solvents and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 4-Chloro-3-aminoanisole.
Oxidation: 4-Chloro-3-nitrobenzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-nitroanisole: Similar structure but with a bromine atom instead of chlorine.
4-Chloro-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-5-methoxyaniline: Similar structure but with an amino group instead of a nitro group
Uniqueness
4-Chloro-3-nitroanisole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-chloro-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISHUMDTGXICEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145600 | |
| Record name | Anisole, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10298-80-3 | |
| Record name | 1-Chloro-4-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisole, 4-chloro-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-3-nitroanisole in pharmaceutical research?
A: 4-Chloro-3-nitroanisole serves as a crucial starting material in the synthesis of various 7-methanesulfonylamino-6-phenoxychromone derivatives. [, , ] This class of compounds exhibits promising anti-inflammatory activity, particularly against chronic inflammatory diseases like rheumatoid arthritis.
Q2: Can you elaborate on the synthetic route employed to produce Iguratimod from 4-Chloro-3-nitroanisole?
A2: The synthesis of Iguratimod, a notable drug in this class, involves a multi-step process starting from 4-Chloro-3-nitroanisole. This includes:
- Nucleophilic substitution: 4-Chloro-3-nitroanisole reacts with phenol to yield 4-phenoxy-3-nitroanisole. [, ]
- Reduction: The nitro group in 4-phenoxy-3-nitroanisole is reduced to an amine group. [, ]
- Methanesulfonylation: The resulting amine undergoes methanesulfonylation. [, ]
- Formylation: A formyl group is introduced via Friedel-Crafts formylation. [, ]
- Hydrolysis: Ester hydrolysis is performed. [, ]
- Cyclization: Finally, a cyclization reaction yields the target compound, Iguratimod. [, ]
Q3: How do structural modifications to the 7-methanesulfonylamino-6-phenoxychromone scaffold, derived from 4-Chloro-3-nitroanisole, influence its anti-inflammatory activity?
A: Research indicates that introducing fluorine atoms to the phenoxy ring of 7-methanesulfonylamino-6-phenoxychromone derivatives significantly impacts their anti-inflammatory efficacy. For instance, the 2'-fluoro and 2',4'-difluoro derivatives demonstrated notable potency in rat models of carrageenin-induced edema and adjuvant-induced arthritis. [] Additionally, the 3-formylamino derivative and its fluorinated counterparts displayed potent therapeutic effects in the same arthritis model. [] This highlights the substantial influence of structural modifications on the biological activity of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)













